molecular formula C15H14FN3O2 B5908314 3-[(4-fluorobenzyl)oxy]benzaldehyde semicarbazone

3-[(4-fluorobenzyl)oxy]benzaldehyde semicarbazone

Cat. No. B5908314
M. Wt: 287.29 g/mol
InChI Key: SMRNJWHDDVGVET-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-fluorobenzyl)oxy]benzaldehyde semicarbazone, also known as FBBS, is a compound that has gained attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is a semicarbazone derivative of benzaldehyde, which is synthesized through a simple and efficient method.

Mechanism of Action

The mechanism of action of 3-[(4-fluorobenzyl)oxy]benzaldehyde semicarbazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-[(4-fluorobenzyl)oxy]benzaldehyde semicarbazone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. It also inhibits the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
3-[(4-fluorobenzyl)oxy]benzaldehyde semicarbazone has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the production of reactive oxygen species, which are known to contribute to the development of various diseases. 3-[(4-fluorobenzyl)oxy]benzaldehyde semicarbazone has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

3-[(4-fluorobenzyl)oxy]benzaldehyde semicarbazone has several advantages for use in lab experiments. It is highly soluble in water and other polar solvents, making it easy to handle and use in experiments. It is also stable under normal laboratory conditions, making it suitable for long-term storage. However, 3-[(4-fluorobenzyl)oxy]benzaldehyde semicarbazone has some limitations for lab experiments. It is relatively expensive compared to other compounds, which may limit its use in some experiments. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3-[(4-fluorobenzyl)oxy]benzaldehyde semicarbazone. One area of research is the development of new drugs based on 3-[(4-fluorobenzyl)oxy]benzaldehyde semicarbazone. 3-[(4-fluorobenzyl)oxy]benzaldehyde semicarbazone has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Another area of research is the elucidation of its mechanism of action. Understanding how 3-[(4-fluorobenzyl)oxy]benzaldehyde semicarbazone works at the molecular level will provide valuable insights into its potential applications. Finally, further studies are needed to determine the safety and efficacy of 3-[(4-fluorobenzyl)oxy]benzaldehyde semicarbazone in humans, which will be necessary for its eventual use as a therapeutic agent.
Conclusion
In conclusion, 3-[(4-fluorobenzyl)oxy]benzaldehyde semicarbazone is a compound that has gained attention in the field of scientific research due to its potential applications in the development of new drugs. It is synthesized through a simple and efficient method and has been found to have antitumor, anti-inflammatory, and antiviral activities. 3-[(4-fluorobenzyl)oxy]benzaldehyde semicarbazone has several advantages for use in lab experiments but also has some limitations. There are several future directions for research on 3-[(4-fluorobenzyl)oxy]benzaldehyde semicarbazone, including the development of new drugs, elucidation of its mechanism of action, and determination of its safety and efficacy in humans.

Synthesis Methods

3-[(4-fluorobenzyl)oxy]benzaldehyde semicarbazone is synthesized through a simple and efficient method that involves the reaction of 4-fluorobenzylamine with benzaldehyde in the presence of semicarbazide. The reaction proceeds via a condensation reaction to form 3-[(4-fluorobenzyl)oxy]benzaldehyde semicarbazone as a white crystalline solid with a melting point of 238-240°C. This method is highly efficient and yields a high purity product, making it suitable for large-scale production.

Scientific Research Applications

3-[(4-fluorobenzyl)oxy]benzaldehyde semicarbazone has been extensively studied for its potential applications in the development of new drugs. It has been shown to have antitumor, anti-inflammatory, and antiviral activities. 3-[(4-fluorobenzyl)oxy]benzaldehyde semicarbazone has been found to inhibit the proliferation of various cancer cells, including breast, colon, and lung cancer cells. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 3-[(4-fluorobenzyl)oxy]benzaldehyde semicarbazone has been shown to have antiviral activity against the influenza virus.

properties

IUPAC Name

[(E)-[3-[(4-fluorophenyl)methoxy]phenyl]methylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O2/c16-13-6-4-11(5-7-13)10-21-14-3-1-2-12(8-14)9-18-19-15(17)20/h1-9H,10H2,(H3,17,19,20)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRNJWHDDVGVET-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)C=NNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)/C=N/NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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